molecular formula C9H16N4O B2555592 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine CAS No. 1250516-94-9

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine

Cat. No.: B2555592
CAS No.: 1250516-94-9
M. Wt: 196.254
InChI Key: KMPWQEFTHIBTNR-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method involves the reaction of 3-aminopiperidine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with higher oxidation states, while reduction may produce reduced forms of the oxadiazole ring.

Scientific Research Applications

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved are still under investigation and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is unique due to the combination of the piperidine ring and the oxadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-11-9(12-14-7)6-13-4-2-3-8(10)5-13/h8H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWQEFTHIBTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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